molecular formula C8H11NO2S B3224910 Methyl 2-amino-3-(thiophen-2-yl)propanoate CAS No. 124234-45-3

Methyl 2-amino-3-(thiophen-2-yl)propanoate

Cat. No.: B3224910
CAS No.: 124234-45-3
M. Wt: 185.25 g/mol
InChI Key: PNFKFTGEDLBMPB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(thiophen-2-yl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-amino-3-(thiophen-2-yl)propanoate typically begins with commercially available thiophene derivatives and amino acids.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with solvents like methanol or ethanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-3-(thiophen-2-yl)propanoate can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Methyl 2-amino-3-(thiophen-2-yl)propanoate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its structural similarity to natural amino acids, it is explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological conditions.

Industry:

    Material Science: The thiophene ring in the compound makes it a candidate for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(thiophen-2-yl)propanoate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-amino-3-(furan-2-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 2-amino-3-(pyridin-2-yl)propanoate: Contains a pyridine ring instead of a thiophene ring.

    Methyl 2-amino-3-(benzofuran-2-yl)propanoate: Features a benzofuran ring.

Uniqueness:

    Thiophene Ring: The presence of the thiophene ring in Methyl 2-amino-3-(thiophen-2-yl)propanoate imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science compared to its analogs with furan or pyridine rings.

    Biological Activity: The sulfur atom in the thiophene ring can enhance the compound’s ability to interact with biological targets, potentially leading to higher potency in pharmaceutical applications.

Properties

IUPAC Name

methyl 2-amino-3-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFKFTGEDLBMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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